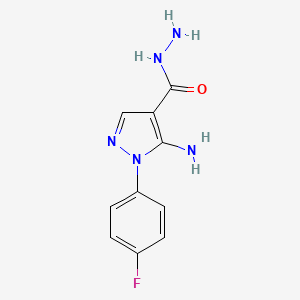

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide

Übersicht

Beschreibung

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with reaction times varying from a few hours to overnight, depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide has several scientific research applications, including:

Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Chemical Synthesis: Employed as an intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities.

Material Science: Studied for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carbohydrazide

- 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbohydrazide

- 5-Amino-1-(4-methylphenyl)-1h-pyrazole-4-carbohydrazide

Uniqueness

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable scaffold in drug design and development.

Biologische Aktivität

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbohydrazide is a pyrazole derivative that has garnered significant attention due to its diverse biological activities. This compound, along with its analogs, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections will detail the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis pathway often includes the following steps:

- Formation of the Pyrazole Ring : A Michael-type addition reaction is employed to create the pyrazole structure.

- Functionalization : The introduction of the amino and fluorophenyl groups occurs during or after ring formation.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 49.85 | Induction of apoptosis |

| Analog A | HeLa (Cervical) | 26.00 | Inhibition of cell proliferation |

| Analog B | MCF-7 (Breast) | 30.50 | Cell cycle arrest |

The compound's ability to induce apoptosis in cancer cells suggests a mechanism involving the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Study Reference | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Selvam et al. | 10 | 76 | 86 |

| Xia et al. | 20 | 61 | 75 |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, with promising results against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 20 |

| Staphylococcus aureus | 15 |

| Aspergillus niger | 25 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies

Several case studies have illustrated the biological activity of pyrazole derivatives similar to this compound:

- Study on Antitumor Activity : A study by Fan et al. demonstrated that a related pyrazole derivative exhibited significant growth inhibition in A549 cell lines with an IC50 value comparable to established chemotherapeutic agents .

- Anti-inflammatory Effects : Research conducted by Selvam et al. showed that certain pyrazole derivatives could inhibit cytokine production in vitro, suggesting their potential use in managing chronic inflammatory conditions .

- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various pyrazole compounds against resistant strains of bacteria, indicating their potential role in addressing antibiotic resistance .

Eigenschaften

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYSKITNXVZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165905 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-67-0 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.